molecular formula C27H34N4O2S B2473290 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide CAS No. 932293-41-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2473290
CAS No.: 932293-41-9
M. Wt: 478.66
InChI Key: VWBNAHBSIPOHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide is a synthetic small molecule of significant interest in central nervous system (CNS) drug discovery research. Its structure incorporates a 4-phenylpiperazine moiety , a privileged scaffold frequently encountered in pharmacologically active compounds targeting the CNS . Research on analogous structures has shown that the 4-phenylpiperazine fragment is a key feature in ligands with high affinity for various neurological targets . Furthermore, the molecular framework suggests potential for investigation as a modulator of neuronal excitability . Similar compounds featuring the piperazine core have demonstrated potent anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test, which is a standard model for identifying agents that prevent seizure spread . The mechanism of action for such compounds is often associated with interaction at the neuronal voltage-sensitive sodium channels , thereby stabilizing neuronal membranes and suppressing abnormal electrical activity in the brain . This makes it a valuable chemical tool for researchers exploring new pathways in the treatment of neurological disorders. The compound is intended for non-clinical, in-vitro research applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2S/c1-22-9-15-26(16-10-22)34(32,33)28-21-27(23-11-13-24(14-12-23)29(2)3)31-19-17-30(18-20-31)25-7-5-4-6-8-25/h4-16,27-28H,17-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBNAHBSIPOHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction Approach

The Mannich reaction is a cornerstone for constructing β-amino ketones, which can be reduced to ethylamines. For this target, the reaction could proceed as follows:

  • React 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine and ammonium chloride in the presence of formaldehyde.
  • Reduce the resulting β-amino ketone using sodium borohydride or catalytic hydrogenation to yield the ethylamine backbone.

Key Considerations :

  • Steric hindrance from the bulky 4-phenylpiperazine may necessitate elevated temperatures (80–100°C) and prolonged reaction times.
  • Purification via column chromatography (e.g., dichloromethane/methanol gradients) is critical to isolate the intermediate.

Reductive Amination Pathway

An alternative route involves:

  • Synthesizing 2-[4-(dimethylamino)phenyl]acetaldehyde via oxidation of the corresponding alcohol.
  • Condensing the aldehyde with 4-phenylpiperazine under acidic conditions to form an imine.
  • Reducing the imine to the ethylamine using NaBH₃CN or Pd/C under H₂ atmosphere.

Advantages :

  • Higher regioselectivity compared to the Mannich approach.
  • Compatibility with mild reaction conditions, preserving sensitive functional groups.

Sulfonylation Reaction: Formation of the Sulfonamide

The ethylamine intermediate undergoes sulfonylation with 4-methylbenzenesulfonyl chloride to yield the final product:

  • React 2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethylamine (1 equiv) with 4-methylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2 equiv) to scavenge HCl and maintain a pH > 9.
  • Stir at room temperature for 12–24 hours, monitored by TLC or LC-MS.

Optimization Insights :

  • Excess sulfonyl chloride ensures complete conversion but necessitates careful quenching to avoid side reactions.
  • Low temperatures (0–5°C) may mitigate esterification or over-sulfonylation.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction with 10% HCl removes unreacted amine, followed by neutralization and extraction into ethyl acetate.
  • Flash chromatography on silica gel (eluent: 95:5 DCM/MeOH) isolates the sulfonamide in >85% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and piperazine CH₂ (δ 2.6–3.1 ppm).
  • HRMS : Molecular ion peak at m/z 506.2341 (calculated for C₂₈H₃₅N₄O₂S).

Alternative Synthetic Routes and Innovations

Solid-Phase Synthesis

Immobilizing the ethylamine intermediate on Wang resin enables iterative coupling and sulfonylation, though scalability remains a limitation.

Microwave-Assisted Reactions

Reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C) has been demonstrated for analogous sulfonamides, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for treating neurological disorders such as:

  • Depression
  • Anxiety
  • Seizure Disorders

Case Study: Anticonvulsant Activity

A study on piperazine derivatives demonstrated that structural modifications significantly influenced anticonvulsant efficacy. Compounds with similar characteristics exhibited varying degrees of activity against induced seizures in animal models, with the dimethylamino group enhancing anticonvulsant properties.

Anticancer Potential

The compound's ability to target specific cellular pathways makes it a candidate for anticancer research. The piperazine moiety is known to affect cell signaling pathways involved in cancer progression.

Case Study: Targeted Drug Delivery

Research has explored the use of piperazine-containing compounds in targeted drug delivery systems. A dual-responsive nanogel incorporating similar structures showed enhanced cytotoxicity against cancer cells (HepG2), demonstrating the potential for improved therapeutic outcomes through targeted delivery mechanisms .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate : Reaction of 4-dimethylaminobenzaldehyde with suitable reagents.
  • Piperazine Addition : Coupling with 4-phenylpiperazine under controlled conditions.
  • Final Coupling : Reaction with sulfonamide derivatives to yield the final product.

These synthetic routes highlight the compound's complexity and the importance of precise reaction conditions to achieve the desired pharmacological properties .

Mechanism of Action

The mechanism of action of N-{2-[4-(dim

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may facilitate interactions with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C26H31N4O2S
  • Molecular Weight : 463.62 g/mol

The presence of the dimethylamino group and the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related sulfonamide compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .

CompoundActivity against Gram-positive BacteriaActivity against Gram-negative Bacteria
Compound AModerateHigh
Compound BHighModerate
This compoundTBDTBD

Anticancer Potential

The compound's structure suggests it may possess anticancer properties. In vitro studies have shown that similar sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with piperazine rings have been noted for their ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .

Neuropharmacological Effects

Given the presence of the dimethylamino group, there is interest in the neuropharmacological effects of this compound. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which may influence mood and behavior. Preliminary studies suggest that modifications to the piperazine structure can enhance binding affinity to these receptors, potentially leading to therapeutic applications in treating mood disorders .

The mechanism by which this compound exerts its effects likely involves:

  • Receptor Binding : Interaction with neurotransmitter receptors may modulate synaptic transmission.
  • Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against resistant bacterial strains. The results indicated that modifications in the aromatic substituents significantly enhanced antibacterial activity, suggesting that this compound could be a promising candidate for further development .
  • Neuropharmacological Assessment : Another study investigated the effects of related compounds on serotonergic systems using animal models. The findings revealed that certain derivatives could significantly alter serotonin levels, indicating potential for mood regulation therapies .

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share structural motifs with the target compound, such as the phenylpiperazine group, sulfonamide/amide linkages, or aryl substituents. Key differences in substituents and their implications are highlighted.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound : N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide 4-Methylbenzenesulfonamide, dimethylamino-phenyl, phenylpiperazine 478.65* Reference compound for comparison
G500-0482 : N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide Benzamide core, isopropoxy group 486.65 Replaces sulfonamide with benzamide; increased lipophilicity due to isopropoxy group
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, acetamide linkage 434.48 Acetamide linker instead of ethyl bridge; fluorophenyl enhances metabolic stability
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Dual sulfonamide groups, chloro substituents 504.80 Dual sulfonamide structure; chloro groups increase lipophilicity and steric hindrance
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate Nitrophenyl group, methanesulphonate 355.39 Nitro group (electron-withdrawing) vs. dimethylamino (electron-donating); alters electronic effects
N-(4-Methoxyphenyl)benzenesulfonamide Methoxyphenyl, benzenesulfonamide 277.33 Simplified structure lacking piperazine; methoxy group modulates solubility

*Calculated based on molecular formula C27H34N4O2S.

Substituent Effects on Pharmacological Properties

Phenylpiperazine Modifications
  • The phenylpiperazine moiety in the target compound is retained in G500-0482 and N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide . Piperazine derivatives often exhibit affinity for dopamine D2/D3 and serotonin 5-HT1A receptors, but substituents on the phenyl ring (e.g., dimethylamino, fluoro, nitro) modulate selectivity and potency.
Sulfonamide vs. Amide Linkages
  • The dual sulfonamide in 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide may enhance protein binding but increase metabolic instability .
Aryl Substituent Impact
  • Dimethylamino group (target compound): Enhances solubility via basicity and may facilitate receptor interactions through charge transfer.
  • Fluoro and chloro substituents : Improve metabolic stability and lipophilicity but may introduce steric clashes .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Nucleophilic substitution for introducing dimethylamino and phenylpiperazinyl groups under inert atmospheres (Schlenk techniques) to prevent moisture interference .
  • Purification via column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) and recrystallization to isolate the product .
  • Yield optimization by adjusting reaction temperatures (typically 60–80°C) and using catalysts like K2_2CO3_3 in acetonitrile .

Q. What spectroscopic methods are critical for confirming the molecular structure?

  • 1^1H/13^{13}C NMR : Assign peaks for aromatic protons (δ 6.8–7.8 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and sulfonamide protons (δ 3.1–3.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C26_{26}H31_{31}N4_4O2_2S, theoretical MW: 487.2 g/mol) with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve spatial arrangement of the sulfonamide and piperazine moieties .

Q. What are the primary biological targets of this compound in pharmacological studies?

Structural analogs suggest activity at:

  • Dopamine receptors (D2/D3) : The phenylpiperazine moiety mimics ligands like aripiprazole, with potential antipsychotic applications .
  • Serotonin transporters (SERT) : Sulfonamide derivatives often exhibit affinity for monoamine transporters .
  • Antimicrobial targets : Piperazine-linked sulfonamides show activity against bacterial enzymes (e.g., dihydropteroate synthase) .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

Discrepancies may arise from:

  • Assay conditions : Compare radioligand binding (e.g., 3^3H-spiperone for D2) vs. functional assays (cAMP modulation) .
  • Isomerism : Check for chiral centers (e.g., ethyl linkage) using chiral HPLC; enantiomers may have divergent activities .
  • Purity : Validate compound integrity via HPLC (>98%) to exclude byproducts interfering with assays .

Q. What strategies are recommended for designing in vivo efficacy studies?

  • Pharmacokinetics : Assess oral bioavailability using LC-MS/MS plasma profiling. Structural analogs show t1/2_{1/2} = 4–6 hours in rodents .
  • Blood-brain barrier (BBB) penetration : Calculate logP (predicted ~3.1) and use MDCK-MDR1 assays to predict passive diffusion .
  • Dose-ranging : Start with 10–50 mg/kg in rodent models, monitoring behavioral endpoints (e.g., locomotor activity for D2 modulation) .

Q. How can computational modeling elucidate the binding mechanism to therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with D3 receptor active sites (PDB: 3PBL). Key residues: Asp110 (salt bridge with piperazine) and Phe346 (π-π stacking with dimethylamino phenyl) .
  • MD simulations : Run 100-ns trajectories to assess stability of sulfonamide hydrogen bonds with Ser193 in SERT .

Notes for Methodological Rigor

  • Synthesis Reproducibility : Document inert atmosphere conditions (N2_2/Ar) and solvent dryness to prevent side reactions .
  • Data Validation : Cross-validate computational docking results with mutagenesis studies (e.g., D2 receptor Asp110Ala mutants) .
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.